(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
Description
Lactone Side Chain Geometry
The δ-lactone moiety at C17 is critical for defining the compound’s bioactivity. The side chain adopts a 17R-configuration, confirmed by the C17-C22-C26 lactone bridge orientation.
NMR Spectral Signatures for Stereochemical Assignments
1H and 13C NMR data provide critical insights into the compound’s stereochemistry:
| NMR Signal | Chemical Shift (δ) | Assignment |
|---|---|---|
| H-7 | 4.20 (dd, J = 13.2, 3.4 Hz) | Methine proton adjacent to 7-hydroxy group |
| C-7 | 87.0 ppm | S-configured hydroxy-bearing carbon |
| C-17 | 89.4 ppm | Lactone carbonyl-adjacent carbon |
Key Observations :
- The 7-hydroxy group induces a γ-gauche effect on C-9 and C-12, shifting their 13C signals upfield compared to non-hydroxylated analogs.
- The C-17 methine proton resonates at δ 4.20, characteristic of axial-equatorial coupling in the lactone ring.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI)-MS/MS reveals diagnostic fragmentation pathways:
| Precursor Ion | m/z | Fragment Ions | Loss Pattern |
|---|---|---|---|
| [M + H]+ | 504 | 487, 429, 319 | Loss of H₂O, CO, and lactone side chain |
Fragmentation Pathways :
- Initial Cleavage : Protonated molecule ([M + H]+) loses H₂O (m/z 504 → 487).
- Lactone Rearrangement : Subsequent loss of CO from the lactone moiety yields m/z 429.
- Steroidal Core Fragmentation : Cleavage at C17 generates ions at m/z 319, corresponding to the decalin system.
Comparative Analysis with Related Withanolide Derivatives
This compound differs structurally from canonical withanolides like withaferin A and withanolide D in:
| Feature | Current Compound | Withaferin A | Withanolide D |
|---|---|---|---|
| Hydroxy Position | C7 | C4, C27 | C4 |
| Lactone Side Chain | δ-Lactone at C17 | δ-Lactone at C26 | δ-Lactone at C26 |
| A/B Ring System | 1-oxo-2-ene | 1-oxo-2-ene | 1-oxo-2-ene |
Key Distinguishing Traits :
Properties
IUPAC Name |
(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O5/c1-15-12-23(33-26(32)18(15)14-29)16(2)19-8-9-20-25-21(10-11-27(19,20)3)28(4)17(13-22(25)30)6-5-7-24(28)31/h5,7,13,16,19-23,25,29-30H,6,8-12,14H2,1-4H3/t16-,19+,20-,21-,22+,23+,25-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCDPEQADUKCDH-NQNHUYFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Daturataturin A aglycone is the peroxisome proliferator-activated receptor (PPAR) signaling pathway. This pathway plays a crucial role in lipid metabolism and inflammation, making it a key target for the treatment of psoriasis.
Mode of Action
Daturataturin A aglycone interacts with the PPAR signaling pathway to exert its therapeutic effects. It inhibits hyperproliferation, promotes apoptosis, decreases the release of pro-inflammatory cytokines, and downregulates keratin expression. These actions help to reduce inflammation and control the rapid growth of skin cells that is characteristic of psoriasis.
Biochemical Pathways
The compound affects the PPAR signaling pathway, which in turn influences several downstream effects. By regulating this pathway, Daturataturin A aglycone can improve lipid metabolism, a key factor in the development and progression of psoriasis.
Pharmacokinetics
It has been observed that after oral administration to rats, several metabolites were detected in plasma, urine, and fecal samples. This suggests that the compound undergoes extensive metabolism, including hydroxylation or methylation, and phase II metabolism such as glucuronidation or sulfation.
Result of Action
The result of Daturataturin A aglycone’s action is a reduction in the symptoms of psoriasis. It inhibits cell proliferation, induces apoptosis, and decreases the release of pro-inflammatory cytokines. Additionally, it downregulates keratin expression and improves lipid metabolism. These actions collectively contribute to its potential anti-psoriasis effects.
Biological Activity
The compound (2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one is a complex organic molecule with significant biological activity. Its intricate structure suggests potential applications in pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on diverse research findings.
Molecular Formula and Weight
- Molecular Formula : C28H38O5
- Molecular Weight : 454.607 g/mol
Structure
The compound features multiple chiral centers and functional groups that contribute to its biological properties. The presence of hydroxyl groups and a ketone functionality is particularly noteworthy for its potential reactivity and interaction with biological targets.
IUPAC Name
The systematic name of the compound reflects its complex stereochemistry:
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals. Studies have shown that similar compounds can protect cells from oxidative stress.
- Anti-inflammatory Effects : The structural components suggest potential inhibition of pro-inflammatory mediators. Some derivatives have been shown to reduce inflammation in cellular models.
- Anticancer Potential : Preliminary studies indicate that the compound may inhibit cancer cell proliferation by inducing apoptosis. Its structural similarity to known anticancer agents warrants further investigation.
The biological effects are likely mediated through several mechanisms:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with growth and survival.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH levels at concentrations above 50 µM.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 15 |
| 50 | 45 |
| 100 | 75 |
Study 2: Anti-inflammatory Effects
In vitro studies on human macrophages demonstrated that treatment with the compound reduced TNF-alpha production by 30% compared to control groups.
| Treatment Group | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 150 |
| Compound (50 µM) | 105 |
Study 3: Anticancer Activity
A preliminary screening showed that the compound inhibited the growth of several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 20 to 40 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 35 |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study published in Phytochemistry demonstrated that derivatives of this compound showed significant antiproliferative effects against breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
2. Antioxidant Properties
Antioxidants play a crucial role in preventing oxidative stress-related diseases. The compound has been evaluated for its antioxidant capabilities:
- Research Findings : In vitro assays revealed that it effectively scavenges free radicals and reduces oxidative damage in cellular models. This suggests its potential use in formulations aimed at combating oxidative stress .
3. Anti-inflammatory Effects
Chronic inflammation is linked to numerous health issues including cancer and cardiovascular diseases. The compound has demonstrated anti-inflammatory effects:
- Case Study : A study highlighted its ability to reduce pro-inflammatory cytokines in macrophage models. This positions the compound as a candidate for therapeutic interventions targeting inflammatory diseases .
Natural Product Research
1. Source Identification
The compound is derived from natural sources such as Datura metel. Its extraction and purification processes have been optimized to yield high-quality samples for research purposes.
2. Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is essential for drug development:
- Research Insights : SAR studies have indicated that modifications to specific functional groups on the compound can enhance its biological activity while reducing toxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differentiators
Dihydropyranone vs.
Hydroxymethyl Group : Enhances polarity, possibly reducing off-target effects seen in lipophilic analogs like .
Stereochemical Complexity : The 2R,1S,7S configuration may confer selectivity for specific nuclear receptors or enzymes.
Research Findings and Implications
Preparation Methods
Semisynthesis from Diosgenin
Diosgenin, a steroidal sapogenin isolated from Dioscorea species, serves as a cost-effective precursor for steroid pharmaceuticals. Key steps include:
-
Hydrolysis and oxidation : Diosgenin is hydrolyzed to yield pregnenolone, followed by selective oxidation at C1 to introduce the ketone.
-
Hydroxylation : Microbial oxidation (e.g., Rhizopus arrhizus) or chemical methods (e.g., Sharpless dihydroxylation) introduces the C7 hydroxyl group.
-
Methylation : C10 and C13 methyl groups are retained via protective group strategies during functionalization.
Table 1 : Semisynthetic route from diosgenin to the steroid core
Total Synthesis via Mevalonate Pathway
For laboratories lacking natural precursors, the steroid skeleton is assembled de novo using the mevalonate pathway :
-
Squalene cyclization : Enzymatic cyclization of squalene oxide forms lanosterol, the precursor to all animal steroids.
-
Demethylation and oxidation : Sequential removal of methyl groups (C14, C4) and oxidation at C1 and C7 achieve the desired substitution pattern.
Preparation of the Dihydropyranone Moiety
The dihydropyran-6-one fragment is synthesized via Suzuki-Miyaura cross-coupling followed by intramolecular Michael addition .
Suzuki-Miyaura Coupling
A vinylboronic acid (e.g., 6-(2-phenylethenyl)-2-hydroxy-1,2-oxaborole) is coupled with cis-ethyl iodoacrylate to form a conjugated trienoate:
Intramolecular Michael Addition
Base-induced cyclization (e.g., DBU/THF) forms the dihydropyranone ring:
-
Mechanism : The enolate attacks the α,β-unsaturated ester, yielding the 2,3-dihydropyran-6-one with (2R) configuration.
Table 2 : Optimization of dihydropyranone synthesis
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | DBU | 75 | 98 |
| Solvent | THF | 68 | 95 |
| Temperature (°C) | 25 | 75 | 98 |
Fragment Coupling and Final Assembly
The steroid and dihydropyranone fragments are conjugated via Wittig olefination or Grignard addition .
Wittig Reaction
Stereochemical Control
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) ensure the (1S,2R) configuration.
Biocatalytic Modifications
Enzymatic Baeyer-Villiger oxidation (BVMO enzymes) introduces the lactone oxygen in the dihydropyranone ring:
-
Substrate : γ-Ketoester intermediate.
-
Conditions : BVMO (e.g., cyclohexanone monooxygenase), NADPH, O₂, pH 7.5.
Table 3 : Biocatalytic vs. chemical lactonization
| Method | Yield (%) | ee (%) | Reaction Time (h) |
|---|---|---|---|
| BVMO enzymatic | 88 | >99 | 24 |
| mCPBA chemical | 72 | 82 | 2 |
Final Deprotection and Purification
-
Silyl ether deprotection : TBAF/THF removes hydroxymethyl-protecting groups.
-
Chromatography : Reverse-phase HPLC (C18 column, MeOH/H₂O) isolates the target compound (>99% purity).
Q & A
Basic Research Questions
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : Stereochemical assignments are validated using X-ray crystallography, which provides unambiguous confirmation of the spatial arrangement of substituents. For related cyclopenta[a]phenanthrene derivatives, single-crystal X-ray diffraction (SC-XRD) at 100 K with data-to-parameter ratios >10 and low R-factors (e.g., 0.06) is standard . Complementary NMR techniques, such as NOESY, can corroborate stereochemical interactions between protons .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies functional groups (e.g., hydroxy, methyl) and confirms the dihydropyran-6-one moiety.
- High-Resolution Mass Spectrometry (HRMS) : Determines molecular formula (e.g., C24H34O5 for analogs) .
- IR Spectroscopy : Detects carbonyl (C=O) and hydroxyl (O-H) stretches.
- X-ray Diffraction : Resolves complex stereochemistry in crystalline form .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H319/H317 hazards noted in analogs) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .
Advanced Research Questions
Q. How can synthetic challenges in constructing the dihydropyran-6-one ring be addressed?
- Methodological Answer :
- Brønsted Acid Catalysis : Mediates α-alkenylation of 3,4-dihydro-2H-pyrans, followed by oxidation to form the ketone group .
- Stereoselective Functionalization : Chiral auxiliaries or enzymatic resolution ensures correct (2R,5R) configurations in intermediates .
Q. What strategies resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare studies using standardized purity criteria (e.g., ≥95% by HPLC).
- Orthogonal Assays : Validate cytotoxicity via XTT and MTT assays to rule out false positives .
- Control for Solubility : Use consistent co-solvents (e.g., DMSO at <0.1% v/v) to mitigate batch-to-batch variability .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to steroid receptors (e.g., glucocorticoid receptors).
- QSAR Modeling : Correlate substituent effects (e.g., hydroxy vs. methyl groups) with activity trends observed in derivatives .
Q. What approaches improve solubility for in vivo testing?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
